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[6,4''']Biflavone

Cat. No.: B10838916
M. Wt: 442.5 g/mol
InChI Key: YQQFWTHRAHFRMC-UHFFFAOYSA-N
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Description

[6,4''']Biflavone is a dimeric flavonoid, a class of compounds where two flavone units are linked together. Biflavonoids are an area of growing scientific interest due to their diverse and often enhanced biological activities compared to their monomeric counterparts . Research into related biflavonoids indicates potential value in several fields, including cancer research, metabolic disease studies, and investigations into cognitive disorders . In cancer research, certain biflavonoids have demonstrated anti-proliferative and anti-metastatic properties. These effects are linked to mechanisms such as the interference with cell signaling pathways like ERK1-2/p38/NFκB, and the regulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for tumor invasion . Some biflavonoids also function as potent modulators of pre-mRNA splicing, representing a novel mechanism of action . In metabolic research, biflavonoids have been studied for their potential role in managing conditions like obesity and type 2 diabetes, with activities related to the inhibition of enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . Furthermore, their neuroprotective potential is being explored, with some studies suggesting a capacity to reduce the toxicity of amyloid-β peptide oligomers, which are associated with Alzheimer's disease pathology . The dimeric structure of this compound provides an extended molecular framework that may allow for multi-target interactions within biological systems, making it a compelling compound for fundamental phytochemical and pharmacological research . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O4 B10838916 [6,4''']Biflavone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H18O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-[4-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one

InChI

InChI=1S/C30H18O4/c31-25-17-30(33-27-9-5-4-8-23(25)27)21-12-10-19(11-13-21)22-14-15-28-24(16-22)26(32)18-29(34-28)20-6-2-1-3-7-20/h1-18H

InChI Key

YQQFWTHRAHFRMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC(=O)C6=CC=CC=C6O5

Origin of Product

United States

Synthetic Strategies and Derivatization of Biflavones

Total Synthesis Approaches for Biflavone Scaffolds

The construction of the biflavonoid skeleton primarily relies on forming the critical bond that connects the two flavonoid moieties. This can be achieved through various chemical transformations, with transition metal-catalyzed cross-coupling reactions and ether condensation reactions being particularly prominent.

The formation of C-C bonds between flavonoid units is essential for synthesizing a substantial portion of naturally occurring and synthetic biflavonoids. Transition metal-catalyzed cross-coupling reactions have emerged as highly effective tools for this purpose, allowing for regioselective bond formation.

These methodologies utilize transition metals, most commonly palladium, to facilitate the formation of C-C bonds between functionalized flavonoid precursors.

Construction of Carbon-Carbon (C-C) Interflavanoid Linkages

Transition Metal-Catalyzed Cross-Coupling Methodologies
Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone in modern organic synthesis for creating C-C bonds and has been extensively applied to biflavonoid synthesis. This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronate ester) with an organohalide (typically an aryl bromide or iodide) mdpi.commdpi.commdpi.comnih.govclockss.orgresearchgate.nethilarispublisher.com. In the context of biflavonoid synthesis, this translates to coupling functionalized flavone (B191248) or chalcone (B49325) units.

Researchers have successfully employed Suzuki coupling to construct various C-C linkages, including those between the C-8 and C-3' positions, as seen in the synthesis of amentoflavone (B1664850) hilarispublisher.com, and between C-6 and C-3' units in robustaflavone (B1679496) mdpi.com. The strategy typically involves preparing one flavonoid monomer with a halide substituent and another with a boronic acid or ester group, which are then coupled under palladium catalysis. This method offers good functional group tolerance and is often performed under relatively mild conditions, making it suitable for assembling complex biflavonoid structures mdpi.comnih.govclockss.org.

Table 1: Suzuki Coupling Reactions in Biflavonoid Synthesis

Reaction TypeLinkage FormedKey PrecursorsTypical CatalystsExamples of Synthesized BiflavonoidsKey References
Suzuki-Miyaura CouplingC-CAryl halides (e.g., iodoflavones) and Arylboronates (e.g., boronylflavones)Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Amentoflavone, Robustaflavone, various C-C linked biflavonoids mdpi.commdpi.commdpi.comnih.govclockss.orghilarispublisher.com
Stille Coupling Reactions

The Stille coupling reaction, another palladium-catalyzed cross-coupling methodology, is also employed for the formation of C-C bonds in biflavonoid synthesis. This reaction couples organostannanes (organotin compounds) with organohalides or pseudohalides lookchem.comgoogle.comnih.gov. Similar to Suzuki coupling, it allows for the regioselective connection of two flavonoid units, contributing to the construction of C-C linked biflavonoids. While Suzuki coupling is often favored due to the lower toxicity of boron reagents compared to tin reagents, Stille coupling remains a viable option for specific synthetic challenges lookchem.comgoogle.com.

Table 2: Stille Coupling Reactions in Biflavonoid Synthesis

Reaction TypeLinkage FormedKey PrecursorsTypical CatalystsExamples of Synthesized BiflavonoidsKey References
Stille CouplingC-COrganostannanes and organohalides (e.g., bromoflavones)Palladium catalystsVarious C-C linked biflavonoids lookchem.comgoogle.com

The formation of diaryl ether (C-O-C) linkages is a characteristic feature of many biflavonoids. The Ullmann ether condensation reaction is the classical and most widely used method for achieving this transformation in biflavonoid synthesis.

The Ullmann ether condensation, or Ullmann-type reaction, is a copper-catalyzed process that facilitates the formation of diaryl ethers through the coupling of aryl halides with phenols or phenoxides beilstein-journals.orgresearchgate.netusd.ac.idorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov. In biflavonoid synthesis, this reaction is employed to link two flavonoid units via an oxygen atom, typically connecting a hydroxyl group on one flavonoid to an activated position on another.

A notable example is the synthesis of ochnaflavone (B1238491), an asymmetric biflavone featuring a diaryl ether linkage between the B-rings of apigenin (B1666066) and luteolin (B72000) moieties beilstein-journals.orgresearchgate.net. The synthesis often involves reacting a halogenated flavone (e.g., a 4'-halogenoflavone) with a hydroxyflavone (e.g., a 3'-hydroxyflavone) under copper catalysis, often in the presence of a base and at elevated temperatures in polar solvents like N,N-dimethylacetamide (DMA) or pyridine (B92270) researchgate.netwikipedia.org. While traditional Ullmann reactions required stoichiometric copper and high temperatures, modern variations utilize catalytic amounts of copper salts or complexes, often with ligands, allowing for milder conditions and improved yields organic-chemistry.orgresearchgate.net.

Table 3: Ullmann Ether Condensation Reactions in Biflavonoid Synthesis

Reaction TypeLinkage FormedKey PrecursorsTypical CatalystsExamples of Synthesized BiflavonoidsKey References
Ullmann Ether CondensationC-O-CAryl halides (e.g., halogenoflavones) and Phenols (e.g., hydroxyflavones)Copper catalysts (Cu salts, Cu metal, Cu complexes)Ochnaflavone, other diaryl ether biflavonoids beilstein-journals.orgresearchgate.netusd.ac.idwikipedia.orgnih.gov

Compound List

[6,4''']Biflavone

Ochnaflavone

Amentoflavone

Robustaflavone

Ginkgetin (B1671510)

Bilobetin

Isoginkgetin

Apigenin

Luteolin

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction Techniques from Botanical Sources

The initial step in obtaining [6,4''']Biflavone from plant matrices involves efficient extraction. Biflavonoids, like other flavonoids, can be present in various forms within plant tissues, necessitating tailored extraction approaches.

Traditional Solvent-Based Extraction Methodologies

Traditional methods often rely on maceration or Soxhlet extraction using organic solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297). These solvents are effective in solubilizing a broad range of phytochemicals, including biflavonoids. For instance, methanol is commonly used for the initial extraction of biflavonoids from plant materials like the leaves of Poincianella pyramidalis scielo.brscielo.brresearchgate.netiaea.org. The crude extract obtained is then typically subjected to further partitioning steps, often with solvents of varying polarity (e.g., hexane, chloroform), to enrich the biflavonoid fraction before purification scielo.brscielo.brresearchgate.netiaea.org. While effective, these methods can be time-consuming and may require large volumes of solvents, impacting the environmental footprint of the process researchgate.netiaea.orgnih.gov.

Specialized Alkaline Extraction Procedures

Specialized extraction techniques, including those utilizing alkaline conditions, have been developed to enhance the yield and selectivity of biflavonoid isolation. One such method involves treating the plant extract with an aqueous alkaline solution, such as calcium hydroxide (B78521) scielo.brscielo.br. This approach can facilitate the extraction of biflavonoids by altering their solubility. For example, the methanol extract of Poincianella pyramidalis was solubilized in a 10% calcium hydroxide aqueous solution and left overnight. The resulting suspension was filtered, and the filtrate was acidified (e.g., with hydrochloric acid to pH 4–5) to precipitate the biflavone, such as agathisflavone (B1666641), which could then be filtered and purified scielo.brscielo.br. Alkaline extraction can offer advantages by potentially reducing the use of organic solvents and simplifying downstream purification steps scielo.brscielo.briaea.org.

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for isolating and purifying biflavonoids like this compound to high purity.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers significant advantages for the separation of natural products, including biflavonoids. HSCCC utilizes two immiscible solvent systems, where the stationary phase is a liquid held in a rotating coil planet centrifuge, and the mobile phase is another liquid that is pumped through the stationary phase researchgate.netnih.gov. This method avoids solid supports, thereby minimizing irreversible adsorption and sample degradation, leading to higher recovery rates and purities. HSCCC has been employed in the isolation of biflavonoids from plant sources, often in conjunction with other chromatographic methods researchgate.net. Its high resolution and capacity make it suitable for purifying complex mixtures containing structurally similar compounds.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is closely related to HSCCC and also operates on the principle of liquid-liquid partitioning without a solid support. CPC systems employ a rotor containing multiple chambers to hold the stationary phase, allowing for efficient separation of compounds based on their differential partitioning coefficients between the two immiscible liquid phases. This technique is known for its scalability and ability to handle large sample loads, making it valuable for preparative isolation of bioactive compounds. While specific studies detailing CPC for this compound are not explicitly cited, CPC is a recognized advanced technique for purifying biflavonoids mdpi.com.

Automated Flash Chromatography

Automated flash chromatography has become a standard technique for the rapid and efficient purification of natural products. This method utilizes pre-packed columns, often with silica (B1680970) gel or reversed-phase materials (e.g., C-18), and employs automated gradient elution systems. Automated flash chromatography offers advantages in terms of speed, reproducibility, and reduced manual labor compared to traditional column chromatography. Studies have shown that purification using automated flash chromatography, particularly in a reversed-phase mode, can provide high yields and purity for biflavonoids like agathisflavone, often in fewer steps than traditional methods scielo.brresearchgate.netiaea.org. For instance, purification of agathisflavone from Poincianella pyramidalis leaves using automated flash chromatography in two steps yielded the compound with high purity scielo.brresearchgate.netiaea.org.

Data Table: Chromatographic Purification of Biflavonoids

The following table summarizes findings related to the chromatographic purification of biflavonoids, highlighting the efficiency and outcomes of different techniques.

TechniquePlant Source ExampleCompound ClassPurity AchievedKey AdvantagesReference
Automated Flash ChromatographyPoincianella pyramidalis leavesAgathisflavone> 99%High yield, fewer steps, time-saving, reduced solvent usage. scielo.brresearchgate.netiaea.org
HSCCCVarious botanical sourcesBiflavonoidsHighNo solid support, high recovery, minimizes adsorption and degradation. researchgate.netnih.gov
CPCVarious botanical sourcesBiflavonoidsHighScalable, high sample load capacity, efficient separation. mdpi.com

Purity Assessment and Analytical Identification

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and versatile technique widely employed in the initial stages of natural product analysis, including the isolation and preliminary identification of biflavonoids. Its advantages lie in its simplicity, speed, and cost-effectiveness, making it ideal for screening plant extracts and monitoring purification progress.

For biflavonoids, TLC is often used to separate components within complex plant extracts. Researchers have utilized various solvent systems for TLC analysis of biflavonoids. For instance, solvent systems such as chloroform-methanol-water (e.g., 10:1:1) have been found useful for the TLC study of biflavones sci-hub.se. These systems allow for the separation of compounds with similar Retardation factors (Rf values).

Key Applications of TLC in Biflavonoid Isolation:

Screening of Plant Extracts: TLC can quickly assess the presence and complexity of biflavonoid profiles in different plant samples.

Monitoring Purification: It is used to track the progress of isolation procedures, identifying fractions containing the target compound(s).

Identification of Compounds: By comparing the Rf values of unknown compounds with those of authentic standards under identical TLC conditions, preliminary identification can be achieved.

Detection of Flavonoids/Flavonols: Specific spray reagents can differentiate between flavones and flavonols. For example, spraying with a saturated solution of neutral lead acetate followed by ammonia (B1221849) can reveal flavones as yellow spots, while flavonols appear as pink or red spots sci-hub.se. Another method involves spraying with zinc dust in acetone (B3395972) followed by acetone-hydrochloric acid, which helps distinguish dihydroflavonols (pink spots) from flavones and flavonols (yellow spots) sci-hub.se.

While TLC is excellent for initial screening and monitoring, achieving high purity often requires more advanced techniques. However, preparative TLC can be employed for the isolation of smaller quantities of pure compounds, particularly when coupled with multiple development techniques to resolve closely related compounds sci-hub.se.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are indispensable tools for the precise separation, purification, and quantitative analysis of biflavonoids like this compound. These techniques offer superior resolution, sensitivity, and speed compared to traditional methods.

HPLC Methodologies for Biflavonoids:

HPLC methods for biflavonoid analysis typically employ reversed-phase chromatography, often utilizing C18 columns. The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) or methanol with an aqueous buffer, such as water containing acetic acid or formic acid jfda-online.comnih.govresearchgate.nettandfonline.comnih.gov.

Stationary Phase: C18 columns are frequently used due to their effectiveness in separating compounds based on hydrophobicity jfda-online.comtandfonline.comnih.gov. Other stationary phases, like Lichrosorb®-Diol, have also been reported for biflavonoid separation nih.gov.

Mobile Phase: Gradient elution systems are common, allowing for the separation of a wide range of biflavonoids with varying polarities. For example, a gradient of acetonitrile in 1% acetic acid at a flow rate of 1.0 mL/min has been successfully used for separating amentoflavone (B1664850) and hinokiflavone (B190357) jfda-online.comjfda-online.com. Another system involves acetonitrile and water (0.5% acetic acid) for the separation of seven biflavones tandfonline.com.

Detection: Photodiode Array (PDA) detectors are widely used, typically monitoring wavelengths around 330 nm or 360 nm, where biflavonoids exhibit strong UV absorption jfda-online.comnih.govpreprints.org. Coupling HPLC with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) provides enhanced identification capabilities, allowing for the determination of molecular weight and fragmentation patterns, which are crucial for structural elucidation and confirmation researchgate.netnih.govpreprints.orgnih.govnih.govnih.govbas.bgpreprints.org.

UHPLC for Enhanced Analysis:

Speed and Efficiency: UHPLC methods can achieve separations in minutes, drastically improving throughput compared to HPLC methods that may take 30-50 minutes or more tandfonline.comnih.govmdpi.com.

Sensitivity and Resolution: The use of smaller particle size columns in UHPLC leads to sharper peaks and improved resolution, enabling the detection and separation of low-abundance compounds and isomers researchgate.netnih.gov.

Structural Elucidation Support: UHPLC, particularly when coupled with high-resolution mass spectrometry (UHPLC-HRMS or UHPLC-Q-TOF-MS/MS), provides detailed fragmentation data essential for confirming the structure of biflavonoids and identifying positional isomers preprints.orgnih.govnih.govpreprints.org. For instance, UHPLC-DAD/ESI-MS(n) has been used to study fragmentation behavior for structural identification of biflavonoids nih.gov.

Data Table: Representative HPLC/UHPLC Parameters for Biflavonoid Analysis

TechniqueStationary PhaseMobile Phase Composition (Example)Flow Rate (mL/min)Detection Wavelength (nm)Typical Retention Time (min)Reference(s)
HPLCC18Acetonitrile / 1% Acetic Acid1.033020-40 jfda-online.comjfda-online.com
HPLCC18Acetonitrile / Water (0.5% Acetic Acid)Not specifiedUV-visible~52 tandfonline.com
HPLCLichrosorb®-DiolHexane-Chloroform-TetrahydrofuranNot specified330Not specified nih.gov
UHPLCPhenomenex® Kinetex C18 (2.6 µm)Acetonitrile / 0.1% Formic Acid (Gradient)0.4360~22 preprints.orgpreprints.org
UHPLCAcquity BEH C18 (1.7 µm)Acetonitrile / 0.10% Formic Acid (Gradient)0.4Not specifiedNot specified researchgate.net

Note: Retention times are highly dependent on the specific gradient, column dimensions, and temperature used.

Research Findings and Elucidation:

Mechanistic Elucidation of Biological Activities of 6,4 Biflavone and Biflavonoids

Enzyme Inhibition Kinetics and Mechanisms

Biflavonoids, a class of dimeric flavonoids, exhibit a wide array of pharmacological activities, many of which are attributed to their ability to interact with and modulate the function of key enzymes. nih.gov The unique three-dimensional structures of these molecules allow them to bind to active or allosteric sites on enzymes, leading to inhibition of their catalytic activity. The mechanisms of this inhibition are diverse and depend on both the specific structure of the biflavonoid and the target enzyme.

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical process in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. nih.gov Their dysregulation is implicated in numerous diseases, making them significant therapeutic targets. nih.govstanford.edu Specifically, protein tyrosine kinases (PTKs) are a subgroup that phosphorylates tyrosine residues on substrate proteins. nih.gov

Flavonoids, the monomeric units of biflavonoids, have been identified as inhibitors of protein kinase activity. documentsdelivered.com For instance, the flavonoid quercetin (B1663063) has been shown to inhibit tyrosine kinase in vivo. webmd.com Studies on synthetic flavones and isoflavones have further demonstrated the potential of this chemical scaffold to inhibit tyrosine protein kinase activity. documentsdelivered.com The inhibition of spleen tyrosine kinase (Syk) by pharmacological inhibitors has been shown to suppress neuroinflammation in preclinical models. mdpi.com

While extensive data exists for monomeric flavonoids, the specific kinase inhibition profiles for many biflavonoids, including [6,4''']Biflavone, are less characterized. However, the known anti-inflammatory and anti-cancer properties of biflavonoids suggest that kinase inhibition is a likely mechanism of action. nih.govnih.gov The complex polypharmacology of kinase inhibitors, where a single inhibitor can interact with multiple kinases, highlights the need for detailed profiling to understand their full biological effects. biorxiv.org

Biflavonoids have demonstrated significant inhibitory activity against cysteine proteases, enzymes that play crucial roles in the life cycles of various pathogens. tandfonline.comresearchgate.net Fukugetin (B10819961), a biflavone isolated from Garcinia brasiliensis, has been studied for its inhibition of papain (a model cysteine protease) and cruzain. tandfonline.comresearchgate.netnih.gov Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, and is essential for its replication and differentiation. tandfonline.comnih.govnih.gov

Fukugetin effectively inhibits both papain and cruzain. tandfonline.comnih.gov Its inhibitory action extends to the proteases present in T. cruzi extract, where it demonstrated an IC₅₀ of 7 µM. researchgate.netnih.gov Molecular docking studies suggest that the biflavone binds to the S2 and S3 pockets of the enzymes through a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.govresearchgate.net Other flavonoids and their derivatives have also shown inhibitory potential against cysteine proteases from different organisms, such as Leishmania mexicana, indicating this is a broader characteristic of this class of compounds. nih.gov

The interaction between an inhibitor and an enzyme can be quantified using several kinetic parameters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. gatech.eduwashington.eduyoutube.com The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. gatech.eduyoutube.comyoutube.com The inhibition constant (KI) is a measure of the inhibitor's binding affinity to the enzyme. gatech.eduwashington.edu

Kinetic analysis of fukugetin's interaction with cysteine proteases revealed detailed parameters of its inhibitory action. tandfonline.com For the inhibition of cruzain, the KI was determined to be 1.1 µM, while for papain, the KI was 13.4 µM, indicating a stronger binding affinity for cruzain. tandfonline.comresearchgate.netnih.gov The inhibition of cruzain was also found to be approximately 12 times faster than that of papain. tandfonline.comresearchgate.netnih.gov

Table 1: Kinetic Parameters of Cysteine Protease Inhibition by Fukugetin Data sourced from Assis et al., 2012. tandfonline.com

Enzyme inhibition can be classified into several types based on the inhibitor's mechanism of action. nih.govresearchgate.netbiorxiv.org The inhibition of both cruzain and papain by fukugetin was demonstrated to be a slow reversible type of inhibition. tandfonline.comnih.gov This is characterized by a time-dependent increase in inhibition, where the final steady-state equilibrium between the enzyme and inhibitor is reached slowly, over minutes rather than microseconds. ibmc.msk.ru The reversibility was confirmed by the return of enzymatic activity after overnight incubation of the enzyme-inhibitor complex followed by the addition of substrate. tandfonline.com

Further kinetic analysis using Lineweaver-Burk plots revealed different inhibition models for the two enzymes. Fukugetin exhibited partial competitive inhibition towards cruzain. tandfonline.comresearchgate.netnih.gov In this model, the inhibitor binds to the active site, competing with the substrate, but the enzyme-inhibitor-substrate complex can still produce a product, albeit at a reduced rate. nih.govresearchgate.netnih.gov

In contrast, the inhibition of papain by fukugetin was classified as hyperbolic mixed-type inhibition . tandfonline.comresearchgate.netnih.gov Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax. biorxiv.org The "hyperbolic" or "partial" aspect indicates that even at saturating concentrations of the inhibitor, the enzyme retains some residual activity, meaning the inhibition is not complete. nih.govresearchgate.netnih.gov

Biflavonoids also act as inhibitors of oxidoreductases, a class of enzymes involved in inflammation and oxidative stress.

Xanthine (B1682287) Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that can also generate reactive oxygen species. nih.govfrontiersin.org Inhibition of XO is a key strategy for treating hyperuricemia and gout. frontiersin.orgmdpi.com Various flavonoids have been shown to be potent, mixed-type inhibitors of xanthine oxidase, with structure-activity studies revealing that planar flavones and flavonols with a 7-hydroxyl group are particularly effective. nih.gov Quercetin, for example, shows good inhibitory activity against XO. mdpi.com

Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. youtube.com Synthetic biflavones have demonstrated significant and selective inhibitory effects on COX-2. A biflavone with a 6-O-7'' linkage potently inhibited COX-2-mediated prostaglandin (B15479496) E₂ (PGE₂) production with an IC₅₀ value of less than 2 µM. nih.gov Another synthetic molecule, 5,7-dihydroxy[6,6"]biflavone, also showed strong inhibition of COX-2. nih.gov

Inducible Nitric Oxide Synthase (iNOS): iNOS produces nitric oxide (NO), a key signaling molecule in the immune response and inflammation. aminer.orgnih.gov Overproduction of NO by iNOS is implicated in various inflammatory conditions. nih.gov Biflavonoids from Selaginella tamariscina, such as sumaflavone, have been shown to inhibit NO production by blocking the expression of the iNOS gene. aminer.org The synthetic 5,7-dihydroxy[6,6"]biflavone also demonstrated inhibitory activity against iNOS-mediated NO production, partly by down-regulating iNOS expression. nih.gov Similarly, flavonoids like kaempferol (B1673270) and quercetin have been found to inhibit iNOS activity. mdpi.com

Table 2: Oxidoreductase Inhibition by Biflavonoids and Related Flavonoids Data sourced from multiple studies. mdpi.comnih.govnih.gov

Hydrolase Inhibition (e.g., Cyclic Nucleotide Phosphodiesterases, Human DNA Topoisomerases I and II-α, Phospholipase A2, Pancreatic Lipase (B570770), α-Amylase, α-Glucosidase, Acetylcholinesterase)

Biflavonoids have demonstrated significant inhibitory activity against a wide range of hydrolase enzymes, which are involved in numerous physiological and pathological processes.

Cyclic Nucleotide Phosphodiesterases (PDEs) Certain biflavonoids have been reported to inhibit phosphodiesterase, an enzyme crucial for regulating intracellular signaling pathways. wikipedia.org

Human DNA Topoisomerases I and II-α Biflavonoids are recognized as inhibitors of human DNA topoisomerases, enzymes that are vital for DNA replication and are targets for anticancer agents. nih.govnih.govoup.comnih.gov Studies have shown that biflavonoids such as 7"-O-Methyl-agathisflavone and amentoflavone (B1664850) can inhibit human DNA topoisomerase I at a concentration of 200 microM. nih.govnih.govoup.comnih.gov Furthermore, 7"-O-Methyl-agathisflavone also inhibits DNA topoisomerase II-alpha at the same concentration. nih.govnih.govoup.comnih.gov These biflavonoids are considered dual inhibitors, affecting the catalytic activity of both types of topoisomerases. nih.gov The mechanism of action involves impairing the ability of the enzymes to ligate cleaved DNA molecules. endocrine-abstracts.org This inhibition of topoisomerase activity contributes to their cytotoxic effects on cancer cells. nih.govnih.govoup.comnih.gov

Table 1: Inhibition of Human DNA Topoisomerases by Biflavonoids

BiflavonoidTarget EnzymeConcentration for InhibitionObserved EffectReference
7"-O-Methyl-agathisflavoneTopoisomerase I200 µMInhibition of supercoiled DNA relaxation nih.govnih.govoup.com
7"-O-Methyl-agathisflavoneTopoisomerase II-α200 µMInhibition of decatenation and relaxation nih.govnih.govoup.com
AmentoflavoneTopoisomerase I200 µMInhibition of supercoiled DNA relaxation nih.govnih.govoup.com
Acetyl derivative of AmentoflavoneTopoisomerase I200 µMInhibition of supercoiled DNA relaxation nih.govnih.govoup.com

Phospholipase A2 (PLA2) Biflavones have been identified as inhibitors of group II secretory phospholipase A2 (sPLA2-IIA), an enzyme family involved in inflammation. wikipedia.orgtandfonline.com A series of synthesized C-C biflavones exhibited varying inhibitory activities against sPLA2-IIA. tandfonline.com Notably, a biflavone with a C-C 4'-4' linkage showed inhibitory activity comparable to the natural biflavonoid ochnaflavone (B1238491) and was seven times more potent than amentoflavone. tandfonline.com The structural arrangement of the flavone-flavone subunit linkage is a key determinant of the inhibitory activity against PLA2. tandfonline.com

Pancreatic Lipase Biflavonoids are effective inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption, making them potential agents for managing obesity. nih.govuwaterloo.ca Biflavones from Ginkgo biloba, including isoginkgetin, bilobetin, ginkgetin (B1671510), and sciadopitysin (B1680922), showed strong to moderate inhibitory effects on pancreatic lipase, with IC50 values ranging from 2.90 µM to 12.78 µM. uwaterloo.ca Kinetic analysis and docking simulations revealed that isoginkgetin, bilobetin, and ginkgetin are potent pancreatic lipase inhibitors that can form strong interactions with the enzyme's catalytic triad (B1167595) through hydrogen bonding. uwaterloo.ca Similarly, new flavanone-chalcone type biflavonoids isolated from Boesenbergia rotunda displayed significant inhibitory activity against pancreatic lipase. nih.gov

Table 2: Inhibition of Pancreatic Lipase by Biflavonoids from Ginkgo biloba

BiflavonoidIC50 Value (µM)Inhibition PotencyReference
Isoginkgetin2.90 - 12.78Strong to Moderate uwaterloo.ca
Bilobetin2.90 - 12.78Strong to Moderate uwaterloo.ca
Ginkgetin2.90 - 12.78Strong to Moderate uwaterloo.ca
Sciadopitysin2.90 - 12.78Strong to Moderate uwaterloo.ca

α-Amylase and α-Glucosidase Biflavonoids have shown potent inhibitory effects on α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. nih.govnih.govscienceopen.com Amentoflavone, in particular, has been identified as a potent inhibitor of both enzymes. scienceopen.com Generally, 3′-8″-biflavones exhibit stronger inhibitory potential on these enzymes compared to their monomeric flavonoid subunits. scienceopen.com

For α-glucosidase, biflavonoids like hinokiflavone (B190357) and amentoflavone demonstrate significantly better inhibitory activities than the monosaccharide apigenin (B1666066) and the drug acarbose. nih.govnih.gov The order of inhibitory strength was found to be hinokiflavone > amentoflavone > apigenin > acarbose. nih.govnih.gov The mechanism of inhibition is noncompetitive, and biflavonoids can act synergistically with acarbose. nih.govnih.gov Molecular docking studies suggest that these biflavonoids bind to α-glucosidase through hydrogen bonds and van der Waals forces, inducing conformational changes in the enzyme that impair its catalytic activity. nih.govnih.govresearchgate.net

Table 3: Inhibition of α-Glucosidase by Biflavonoids

CompoundClassRelative Inhibitory StrengthInhibition TypeReference
HinokiflavoneBiflavonoidStrongestNoncompetitive nih.govnih.gov
AmentoflavoneBiflavonoidStrongNoncompetitive nih.govnih.gov
ApigeninMonoflavonoidModerate- nih.govnih.gov
AcarboseDrugWeakestCompetitive nih.govnih.gov

Acetylcholinesterase (AChE) Biflavonoids have emerged as potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. scienceopen.comnih.govmedchemexpress.com The 3′-8″-biflavonoids, especially ginkgetin and isoginkgetin, are potent acetylcholinesterase inhibitors. scienceopen.com The dimerization of flavonoids appears to enhance acetylcholinesterase inhibitory activity. scienceopen.com Newly isolated biflavonoids, diphybiflavonoids A-E, exhibited potent AChE inhibitory activities with IC50 values ranging from 1.62 to 5.15 µM. nih.gov The structure-activity relationship indicates that the way the flavonoid subunits are connected and the presence of a 3-hydroxy group are important for this inhibitory action. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by Diphybiflavonoids

CompoundIC50 Value (µM)Reference
Diphybiflavonoid A1.62 nih.gov
Diphybiflavonoid B2.10 nih.gov
Diphybiflavonoid C2.08 nih.gov
Diphybiflavonoid D5.15 nih.gov

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is an enzyme that hydrolyzes inactive steroid sulfates into biologically active steroids, playing a role in hormone-dependent conditions. oup.com Inhibition of STS is a therapeutic strategy, particularly for hormone-dependent cancers. nih.govoup.comnih.gov While many potent steroidal and non-steroidal STS inhibitors have been developed, with some entering clinical trials, the reviewed literature did not provide specific data on the direct inhibition of steroid sulfatase by this compound or other biflavonoids. wikipedia.orgnih.govnih.govnih.govresearchgate.net

Modulation of Cellular and Molecular Signaling Pathways

Biflavonoids can influence cell behavior by interfering with key signaling cascades that regulate inflammation, cell growth, and survival.

Regulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. youtube.com In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein called IκB. youtube.com Upon stimulation by pro-inflammatory signals, a kinase complex phosphorylates IκB, leading to its degradation and allowing NF-κB to move into the nucleus. youtube.com Once in the nucleus, NF-κB initiates the transcription of genes involved in inflammation and cell proliferation.

Flavonoids, including the biflavonoid amentoflavone, can downregulate this pathway. scienceopen.comyoutube.com The mechanism involves the inhibition of IκB degradation, which prevents the nuclear translocation of NF-κB. youtube.com For instance, amentoflavone has been shown to suppress the invasion and migration of cancer cells by blocking NF-κB signaling and the nuclear translocation of its p65 subunit. scienceopen.com By blocking this pathway, biflavonoids can effectively suppress the expression of pro-inflammatory genes and proteins.

Interference with Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, JNK)

MAPK pathways, including the ERK and JNK cascades, are crucial for transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.

Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is typically activated by growth factors. The biflavonoid amentoflavone has been found to directly target and suppress the activity of ERK. This inhibition prevents the subsequent nuclear translocation of c-Fos, a transcription factor subunit regulated by ERK, thereby contributing to the anti-inflammatory effects of amentoflavone.

c-Jun N-terminal kinase (JNK) Pathway: The JNK cascade is strongly activated by stress signals and is linked to inflammatory and apoptotic signaling. The biflavonoid ginkgetin has been shown to block the phosphorylation of JNK1/2 induced by inflammatory stimuli. This inhibition of JNK activation is a potential mechanism by which ginkgetin can block pro-atherogenic processes, such as the formation of macrophage foam cells.

Impact on Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is frequently dysregulated in cancer. Activation of this pathway leads to the phosphorylation and activation of AKT, which in turn regulates numerous downstream targets involved in cell cycle progression and apoptosis inhibition.

Various flavonoids have been shown to inhibit the PI3K/AKT/mTOR pathway. For example, the flavonoid myricetin (B1677590) induces apoptosis in human colon cancer cells by inhibiting this signaling cascade. Amentoflavone has also been reported to exert inhibitory effects on the PI3K/AKT pathway. scienceopen.com The inhibition of this pathway by flavonoids can sensitize cancer cells to conventional therapies and is a key mechanism of their anti-cancer activity.

Influence on AMP-activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (mTOR) Signaling Axis

The AMPK and mTOR pathways are central regulators of cellular energy balance, metabolism, and growth. nih.gov AMPK acts as an energy sensor, and its activation generally inhibits anabolic processes (like protein synthesis) and stimulates catabolic processes to restore cellular energy levels. mTOR, particularly the mTORC1 complex, is a key promoter of cell growth and proliferation and is a downstream target that is negatively regulated by AMPK. nih.govnih.gov

The biflavonoid amentoflavone has been shown to modulate this axis. nih.govnih.govscienceopen.com Studies demonstrate that amentoflavone can increase the phosphorylation and activation of AMPK, which subsequently leads to the downregulation of mTOR activity. nih.govnih.gov For example, amentoflavone promotes ferroptosis in endometrial cancer cells by suppressing the ROS/AMPK/mTOR signaling pathway. tandfonline.comnih.gov This was evidenced by an increase in the p/t-AMPK ratio and a decrease in the p/t-mTOR ratio in a concentration-dependent manner. nih.gov This modulation of the AMPK/mTOR axis is a critical mechanism through which amentoflavone exerts its anti-cancer and protective effects. nih.govscienceopen.com

Interaction with Signal Transducers and Activators of Transcription (STAT) Pathways (e.g., STAT3)

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a critical chain of protein interactions that translates signals from outside a cell into gene expression changes within the nucleus. wikipedia.org This pathway is integral to a multitude of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov The JAK-STAT system involves three primary components: cell-surface receptors that bind to signaling molecules like cytokines, Janus kinases (JAKs) associated with these receptors, and STAT proteins. wikipedia.org Upon cytokine binding, JAKs are activated and phosphorylate each other and the receptor, creating docking sites for STAT proteins. nih.govmdpi.com Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate the transcription of target genes. wikipedia.orgmdpi.com

Dysregulation or aberrant activation of the JAK/STAT pathway, particularly the STAT3 and STAT5 components, is implicated in tumorigenesis and the development of various cancers, including glioblastoma. mdpi.comnih.gov In cancer, constitutively active STAT3 can promote cell proliferation and resistance to therapy. nih.gov Consequently, this pathway has become a significant target for the development of novel cancer prevention and therapeutic strategies. mdpi.com

Natural products, including polyphenol phytochemicals, have been investigated for their potential to modulate this pathway. nih.gov Bioactive phytocompounds can inhibit JAK/STAT signaling through various mechanisms, such as reducing the levels of activating cytokines, preventing JAK phosphorylation, inhibiting STAT dimerization, or blocking the nuclear translocation of STAT dimers. mdpi.com For instance, the polyphenol resveratrol (B1683913) has demonstrated an ability to inhibit the JAK/STAT pathway by preventing STAT1 and STAT3 phosphorylation, thereby inducing tumor cell death. nih.gov While the broader class of flavonoids is being explored for these properties, specific research detailing the direct interaction of this compound or other biflavonoids with the STAT pathway remains an area for further investigation.

Modulation of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is another highly conserved cascade that plays a fundamental role in embryonic development and adult tissue homeostasis by regulating cell fate, proliferation, and migration. nih.govyoutube.com The central protein in this pathway is β-catenin. nih.gov In the absence of a Wnt signal (the "off-state"), cytoplasmic β-catenin is sequestered by a "destruction complex," which includes proteins like Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). nih.govmdpi.commdpi.com This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome, thus keeping its cytoplasmic levels low. mdpi.comyoutube.com

When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is disrupted. mdpi.comnih.gov This prevents β-catenin phosphorylation and degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. nih.govyoutube.com In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-MYC, cyclin D1, and AXIN2, which drive cell proliferation. nih.govnih.govnih.gov

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including a majority of colorectal cancers. mdpi.comnih.gov This has made the pathway a prime target for therapeutic intervention. Flavonoids have been identified as potent modulators of this pathway, exerting anticancer effects by intervening at different points in the cascade. nih.govencyclopedia.pub For example, some flavonoids inhibit the nuclear translocation of β-catenin, while others affect its stability. encyclopedia.pub The biflavone ginkgetin, isolated from Cephalotaxus fortunei, has been shown to inhibit the Wnt pathway in medulloblastoma cells, potentially by acting on a nuclear target, as it did not alter the total amount of β-catenin. nih.gov

Transcriptional and Translational Regulation of Key Proteins

The biological activities of biflavonoids are deeply rooted in their ability to modulate the expression of key proteins that govern cell survival, proliferation, inflammation, and metastasis.

Regulation of Apoptotic Proteins (bcl-2, p53, caspase-3)

A crucial mechanism by which biflavonoids exert anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com This is often achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Dimeric flavonoids have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, a key step in initiating apoptosis. mdpi.comnih.gov The tumor suppressor protein p53, which can be activated by cellular stress or DNA damage, plays a role in this process by promoting apoptosis. nih.gov The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave cellular substrates to orchestrate cell death. nih.govmdpi.com Studies have demonstrated that biflavonoids can significantly increase the expression of cleaved caspase-3, confirming their pro-apoptotic action. mdpi.com In some cancers, caspase-3 levels are found to be lower than in healthy tissue, suggesting that a failure to induce apoptosis contributes to carcinogenesis. nih.gov

Regulation of Cell Cycle and Growth Proteins (c-MYC, cyclin D1, AXIN2)

As downstream targets of the Wnt/β-catenin pathway, the expression levels of the proto-oncogene c-MYC and the cell cycle regulator cyclin D1 are often elevated in cancers with aberrant Wnt signaling. nih.govnih.gov Cyclin D1 is a key regulator that allows cells to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, while c-MYC promotes this transition. nih.gov By inhibiting the Wnt/β-catenin pathway, biflavonoids can suppress the transcription of these genes, leading to cell cycle arrest and a reduction in tumor cell proliferation. nih.govnih.gov Similarly, the expression of AXIN2, another Wnt target gene that functions in a negative feedback loop to regulate the pathway, can be modulated by these compounds. nih.govnih.gov

Regulation of Inflammatory and Adhesion Molecules (COX-2, iNOS, ICAM-1)

Chronic inflammation is a known driver of cancer development. Biflavonoids can exert anti-inflammatory effects by targeting key enzymes and molecules in the inflammatory process. The inducible enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are often overexpressed in inflammatory conditions and cancers, producing large amounts of pro-inflammatory prostaglandins and nitric oxide, respectively. nih.gov Flavonoids such as capillarisin (B150004) have been shown to inhibit the expression of both iNOS and COX-2 at the protein and mRNA levels. nih.gov Furthermore, flavonoids like apigenin can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), a protein that facilitates the interaction between cells and is involved in inflammatory responses. nih.gov

The regulation of other key proteins such as XIAP, MMPs, VEGF, FASN, PPAR-γ, TIMP-1, TWIST1, and Ferritin Heavy Chain by this compound represents an ongoing area of research.

Interactions with Pathogen-Related Biomolecules

Binding to Viral Proteins (e.g., SARS-CoV-2 Main Protease, Spike Protein Receptor Binding Domain, RNA-Dependent RNA Polymerase)

The emergence of viral pathogens like SARS-CoV-2 has spurred intensive research into antiviral agents, with natural products, including biflavonoids, being a significant area of focus. These compounds have been shown to interact with and inhibit key viral proteins essential for the viral life cycle.

SARS-CoV-2 Main Protease (Mpro/3CLpro)

The main protease (Mpro), also known as 3CLpro, is a viral cysteine protease that is indispensable for SARS-CoV-2 replication. nih.govmdpi.com It cleaves the large viral polyproteins (pp1a and pp1ab) into 16 non-structural proteins (nsps) that are functional units required to form the replication and transcription complex. nih.govmdpi.com Because Mpro has no close human homolog, it is an attractive target for antiviral drugs. mdpi.com Several studies have identified biflavonoids as potent inhibitors of Mpro. The biflavonoid agathisflavone (B1666641) was found to inhibit SARS-CoV-2 replication by targeting Mpro in a non-competitive manner, with an inhibitory constant (Ki) significantly lower than its Ki for the papain-like protease (PLpro), indicating selectivity. nih.gov In silico docking studies have also highlighted the potential of amentoflavone and its derivatives as strong inhibitors of Mpro, with calculated binding scores superior to some approved antiviral drugs. mdpi.comresearchgate.net

BiflavonoidTarget ProteinInhibition/Binding MetricValue
AgathisflavoneSARS-CoV-2 MproKi0.94 ± 0.10 µM
Amentoflavone Derivative 1SARS-CoV-2 MproDocking Score-9.0351
Amentoflavone Derivative 2SARS-CoV-2 MproDocking Score-8.8566
Amentoflavone Derivative 3SARS-CoV-2 MproDocking Score-8.8509

Spike Protein Receptor Binding Domain (RBD)

The spike (S) glycoprotein (B1211001) is located on the surface of the SARS-CoV-2 virion and mediates the virus's entry into host cells. sinobiological.comnih.gov The S1 subunit of the spike protein contains the receptor-binding domain (RBD), which directly interacts with the human angiotensin-converting enzyme 2 (ACE2) receptor. sinobiological.com This interaction is the critical first step in viral infection, making the S protein and its RBD a primary target for neutralizing antibodies and therapeutic inhibitors. nih.govelsevierpure.com The search for natural compounds that can block this interaction is an active area of research to develop new drugs to treat or protect against COVID-19. youtube.com

RNA-Dependent RNA Polymerase (RdRp)

The RNA-dependent RNA polymerase (RdRp), also known as nsp12, is the core enzyme of the viral replication and transcription machinery. nih.govnih.gov It synthesizes viral RNA, a process for which there is no counterpart in human cells, making it another excellent antiviral target. nih.gov The structure of the RdRp is highly conserved among coronaviruses. nih.gov Computational studies have explored the potential of flavonoids to inhibit SARS-CoV-2 RdRp. One such study screened over one hundred flavonoids and identified myricetin as a top candidate for inhibiting the enzyme by binding to an allosteric site, distinct from the active site where nucleotide incorporation occurs. mdpi.com This suggests that biflavonoids, as part of the larger flavonoid class, may also possess the potential to inhibit this crucial viral enzyme.

Protein Aggregation Inhibition and Disaggregation Mechanisms

Amyloid-β (Aβ) Fibril Disruption

Alzheimer's disease is a neurodegenerative disorder characterized by the extracellular deposition of insoluble amyloid-β (Aβ) fibrils in the brain. nih.gov These Aβ aggregates are believed to be a key contributor to the neuronal damage and cognitive decline seen in the disease. nih.gov Therefore, strategies aimed at either preventing the formation of Aβ fibrils or disaggregating existing ones are considered promising therapeutic avenues.

Biflavonoids have emerged as a class of natural compounds with potent anti-amyloidogenic properties. nih.gov Research has demonstrated that certain biflavonoids can both inhibit the initial fibrillization of Aβ peptides and break down pre-formed, mature Aβ fibrils. nih.gov In one study, amentoflavone was identified as a particularly potent biflavonoid, exhibiting a strong ability to inhibit the aggregation of the highly amyloidogenic Aβ1-42 peptide and to disassemble existing fibrils. nih.gov Atomic force microscopy analysis confirmed that amentoflavone directly disrupts the structure of Aβ1-42 fibrils, converting them into amorphous, non-cytotoxic aggregates. nih.gov

The mechanism of this activity appears to be structure-dependent. Structure-activity relationship studies suggest that the number and position of hydroxyl groups on the biflavonoid scaffold are critical for these anti-amyloidogenic effects. nih.govnih.gov Molecular dynamics simulations indicate that biflavonoids interact with the Aβ fibril, leading to a decrease in its β-sheet content. nih.gov This is achieved through the formation of hydrogen bonds between the hydroxyl groups of the biflavonoid and the peptide backbone of the Aβ monomers within the fibril, which disrupts the hydrogen bonds that stabilize the fibril's β-sheet structure, ultimately leading to its disaggregation. nih.gov

CompoundActivityEffective Concentration
AmentoflavoneAβ1-42 Fibrillization InhibitionIC50: 0.26 µM nih.gov
AmentoflavonePreformed Aβ1-42 Fibril DisaggregationEC50: 0.59 µM nih.gov
SequoiaflavoneAβ1-42 Fibrillization InhibitionPotent nih.gov
SequoiaflavonePreformed Aβ1-42 Fibril DisaggregationWeak nih.gov
PodocarpuflavoneAβ1-42 Fibrillization InhibitionPotent nih.gov
PodocarpuflavonePreformed Aβ1-42 Fibril DisaggregationWeak nih.gov

Preferential Binding to Aβ Fibril N-Terminal Pockets

The therapeutic potential of biflavonoids, including this compound, in the context of Alzheimer's disease is significantly attributed to their ability to interact directly with amyloid-beta (Aβ) fibrils. Detailed computational and experimental studies have elucidated the specific nature of this interaction, revealing a preferential binding to the N-terminal region of the Aβ fibril. This targeted binding is a critical aspect of their mechanism of action, leading to the inhibition of fibril growth and the disaggregation of existing fibrils.

Research has demonstrated that biflavonoids are guided to the N-terminal pocket of Aβ42 fibrils due to the high concentration of aromatic residues in this area. nih.gov Molecular docking analyses have consistently shown that these compounds preferentially bind to the partially ordered N-termini of Aβ fibrils, which are rich in aromatic amino acids. nih.govresearchgate.net This binding is primarily driven by π–π stacking interactions between the aromatic rings of the biflavonoid and the aromatic side chains of the amino acid residues within the fibril. nih.gov

The N-terminal region of the Aβ peptide, specifically residues 4-14, has been identified as a key binding site for biflavonoids. nih.gov This region is considered a partially ordered domain of the Aβ fibril. nih.gov The interaction with this specific pocket is crucial for the subsequent disruptive effects on the fibril structure. Once bound, the biflavonoid can interfere with the hydrogen bonding network that stabilizes the β-sheet structure of the fibril, leading to its destabilization and disaggregation. nih.govresearchgate.net

The structure of the biflavonoid itself plays a pivotal role in the efficacy of this binding. The multiple aromatic rings inherent to the biflavone structure provide extensive opportunities for π–π interactions. nih.gov Furthermore, the hydroxyl groups on the biflavonoid scaffold are not merely passive components. They actively participate in forming hydrogen bonds with the peptide backbone of the Aβ fibril, which directly contributes to the disruption of the β-sheets. nih.gov Studies on amentoflavone, a structurally related biflavonoid, have highlighted the importance of these hydroxyl groups in both inhibiting Aβ fibrillization and promoting the disassembly of preformed fibrils. nih.gov

The preferential binding to the N-terminal pockets is a distinguishing feature of biflavonoids compared to other potential inhibitors. This specificity allows for a more targeted disruption of the fibril structure, potentially leading to the formation of non-toxic, amorphous aggregates. nih.gov This mechanism of action, centered on the targeted interaction with the N-terminal region of Aβ fibrils, underscores the potential of this compound and other biflavonoids as therapeutic agents for Alzheimer's disease.

Compound Binding Site Key Interacting Residues (Predicted) Primary Interactions
Biflavonoids (general)N-terminal pocket of Aβ fibrilAromatic-rich region (e.g., residues 4-14)π–π stacking, Hydrogen bonds

Computational Chemistry and in Silico Investigations of 6,4 Biflavone

Molecular Docking Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to another when bound to each other, often used to predict ligand-protein binding modes and affinities.

Prediction of Ligand-Protein Binding Modes and Affinities

Studies involving biflavonoids have explored their interactions with various protein targets. For instance, docking simulations have been performed to assess the inhibitory potential of biflavonoids against enzymes and viral proteins. For example, amentoflavone (B1664850), a common biflavonoid, has been docked against cervical cancer-related proteins like STAT3, yielding binding scores as low as -9.3 kcal/mol chemoprev.org. Other biflavonoids have shown varying binding affinities against different targets, such as robustaflavone (B1679496) and hinokiflavone (B190357) exhibiting binding energies of -9.6 and -9.4 kcal/mol, respectively, when docked against the SARS-CoV-2 S2 protein nih.gov. Similarly, robustaflavone and other natural compounds showed potent inhibition against the COVID-19 main protease (Mpro) with binding energies ranging from -12.41 to -10.82 kcal/mol nih.gov. These studies highlight the utility of molecular docking in identifying potential binding sites and estimating the strength of interaction between biflavonoids and their biological targets.

Table 1: Representative Biflavonoid Docking Scores Against Various Protein Targets

BiflavonoidTarget ProteinBinding Score (kcal/mol)Reference
AmentoflavoneSTAT3-9.3 chemoprev.org
RobustaflavoneSARS-CoV-2 S2 protein-9.4 nih.gov
HinokiflavoneSARS-CoV-2 S2 protein-9.6 nih.gov
Theaflavin-3-3'-digallateCOVID-19 Mpro-12.41 nih.gov
RobustaflavoneCOVID-19 Mpro-10.92 nih.gov

Analysis of Intermolecular Forces (e.g., Hydrophobic Interactions, Hydrogen Bonds, π–π Interactions)

Molecular docking studies also provide detailed insights into the specific intermolecular forces that stabilize the ligand-protein complex. For amentoflavone, docking revealed significant hydrophobic interactions with amino acid residues such as Phe196, Leu192, and Phe280 in the Protein Tyrosine Phosphatase 1B (PTP1B) active site. Additionally, hydrogen bonds were observed between amentoflavone and Glu276, and between a hydroxyl group at the 4''-position and the backbone carbonyl of Phe280, contributing to enhanced inhibitory activity koreascience.kr. In the context of Alzheimer's disease, biflavonoids have been shown to bind to the aromatic-rich N-termini of amyloid-β (Aβ) fibrils, primarily through π–π interactions researchgate.net. Fukugetin's interaction with cysteine proteases like papain and cruzain was characterized by both hydrophobic interactions and hydrogen bonds, particularly involving ring C' and ring C of the biflavonoid within the enzyme's active sites tandfonline.com. These interactions are critical for determining the binding mode and affinity of biflavonoids to their protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of biomolecules and their complexes over time, offering insights into conformational changes and stability.

Investigation of Conformational Changes in Biomolecules Upon Ligand Binding

While specific MD studies on [6,4''']Biflavone were not found, MD simulations on other biflavonoids have demonstrated their impact on protein structures. For example, biflavonoids have been shown to promote the disaggregation of amyloid-β (Aβ) fibrils by inducing new structural conformations in the Aβ42 fibril mdpi.com. General MD studies on various proteins illustrate how ligand binding can induce significant conformational changes, altering protein dynamics and function frontiersin.orgmdpi.comnih.govplos.org. These simulations can reveal how a ligand's interaction with a protein might lead to subtle or substantial changes in the protein's three-dimensional structure.

Assessment of Protein Aggregate Structural Stability (e.g., β-sheet Content)

MD simulations are also valuable for assessing the structural stability of protein aggregates. Research indicates that biflavonoids can destabilize amyloid fibrils by reducing the content of β-sheet structures, which are characteristic of these aggregates mdpi.com. Molecular dynamics simulations, often combined with experimental assays, can quantify changes in secondary structures like β-sheets, providing atomistic details on how compounds like biflavonoids disrupt the integrity of protein aggregates mdpi.comlabome.combiorxiv.org. This is particularly relevant for diseases associated with protein misfolding and aggregation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity, serving as a powerful tool for predicting the activity of new molecules and guiding drug design.

Studies on biflavonoids have utilized QSAR to correlate structural features with specific biological activities. For instance, a 3D-QSAR model developed for the antioxidant activity of a library of biflavonoids achieved a high predictive power, with R² values of 0.936 and cross-validation Q² of 0.869 mdpi.com. This model identified key structural moieties, such as those capable of donating electrons, as crucial for neutralizing reactive oxygen species mdpi.com. In other studies focusing on flavone (B191248) derivatives, machine learning-driven QSAR models have been developed for anti-cancer activity, with Random Forest models achieving R² values of 0.820 for MCF-7 cells and 0.835 for HepG2 cells nih.govresearchgate.net. These models highlight the importance of specific structural descriptors in determining biological efficacy.

Table 2: QSAR Model Performance Metrics for Flavonoids/Biflavonoids

Compound ClassBiological ActivityQSAR Model TypeQ² (cv)Reference
BiflavonoidsAntioxidant3D-QSAR (PLS)0.9360.869 mdpi.com
Flavone AnalogsAnti-cancerML (Random Forest)0.8200.744 nih.govresearchgate.net
FlavonoidsPancreatic Lipase (B570770) InhibitionML (GA+MLR)0.9444N/A mdpi.com

Structure Activity Relationship Sar Studies for 6,4 Biflavone and General Biflavonoids

Influence of Dimerization Linkage Position and Nature (C-C vs. C-O-C)

C-C Linkage : This type of linkage, as seen in amentoflavone (B1664850), creates a more rigid structure. The specific positions of the linkage, such as the common 3',8''-linkage, influence the spatial arrangement of the two flavonoid moieties, which can affect how the molecule interacts with biological targets. nih.govnih.gov

C-O-C Linkage : Biflavonoids with a C-O-C (ether) linkage, such as hinokiflavone (B190357), exhibit greater conformational flexibility compared to their C-C linked counterparts. nih.gov This flexibility can allow for better binding to enzyme active sites or receptors. For instance, quercetin (B1663063) and morin have been shown to form C-O-C linkage dimers. researchgate.net

The relative orientation of the two flavonoid units, dictated by the linkage, is a critical determinant of biological activity.

Impact of Hydroxylation Patterns and Number of Hydroxyl Groups

The number and position of hydroxyl (-OH) groups on the flavonoid backbone are paramount for many biological activities, particularly antioxidant effects. nih.govmdpi.com Different hydroxylation patterns on the A, B, and C rings can markedly enhance the bioactivities of these compounds. nih.govresearchgate.net

Antioxidant Activity : The antioxidant capacity of flavonoids is strongly correlated with the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. nih.gov An increased number of hydroxyl groups generally leads to stronger antioxidant potential. nih.gov For example, eriodictyol, with two hydroxyl groups on its B-ring, exhibits significantly higher antioxidant activity than naringenin (B18129) (one -OH group) and pinocembrin (no -OH groups on the B-ring). nih.govresearchgate.net

Enzyme Inhibition : Specific hydroxylation patterns are crucial for enzyme inhibition. For instance, hydroxylation at the C3' and C4' positions of the B ring significantly enhances the inhibition of aldose reductase. nih.gov Similarly, an increased degree of hydroxylation is associated with stronger inhibitory effects on α-glucosidase and α-amylase. nih.gov

FlavonoidNumber of B-Ring Hydroxyl GroupsRelative Antioxidant Activity (IC50 in µM)
Eriodictyol217.4 ± 0.40
Naringenin130.2 ± 0.61
Pinocembrin044.9 ± 0.57

Significance of Methoxylation and Prenylation

The addition of methoxy (-OCH3) or prenyl groups to the flavonoid structure can significantly alter its biological properties.

Methoxylation : The presence of methoxy groups can influence a compound's anti-inflammatory and neuroprotective activities. For example, a methoxy group at the C7 position of ring A has been shown to play a vital role in these effects. mdpi.com In some cases, methylation of hydroxyl groups can render the compound inactive. mdpi.com O-methylated flavones like oroxylin A have garnered interest for their bio-pharmaceutical properties. mdpi.com

Prenylation : The attachment of a prenyl group, a lipophilic side chain, generally enhances the biological activity of flavonoids. nih.govnih.gov This is often attributed to increased bioavailability and better interaction with cellular membranes. nih.govmdpi.com Prenylated flavonoids have demonstrated a wide range of activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The prenyl group can be further modified through oxidation or cyclization, leading to a greater diversity of structures and biological functions. nih.gov For instance, 8-prenylnaringenin shows enhanced muscular accumulation and activity compared to its non-prenylated parent compound, naringenin. nih.gov

Role of Aromatic Ring Substituents (Ring A and Ring B)

Substituents on the A and B aromatic rings are critical for determining the biological activity of biflavonoids.

Ring A : Hydroxyl groups at positions C5 and C7 are common in naturally occurring biflavones and are important for their activity. mdpi.com The presence of a methoxy group at the C7 position of ring A can be crucial for neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com

Ring B : A hydroxylated B ring is considered crucial for the antioxidant properties of flavonoids. nih.gov The specific pattern of hydroxylation on the B-ring, such as the presence of hydroxyl groups at the C3' and C4' positions, is a key determinant of anti-inflammatory activity. nih.gov Conversely, a methoxy group at the C4' position can attenuate these activities. nih.gov

Contribution of Heterocyclic Pyrane Ring (Ring C) Features (e.g., C2-C3 Double Bond, C4-Keto Group)

The structural features of the central pyran ring (Ring C) are fundamental to the activity of many flavonoids.

C2-C3 Double Bond : The double bond between carbons 2 and 3, in conjugation with the C4-keto group, is a characteristic feature that plays a significant role in the antioxidant and anti-inflammatory activity of flavones. mdpi.comnih.govresearchgate.net This structural arrangement allows for electron delocalization from the B ring, enhancing the compound's ability to scavenge free radicals. mdpi.com However, the influence of the C2-C3 double bond on antiradical activity can vary depending on the polarity of the environment. nih.govbohrium.com In some cases, its presence does not always lead to stronger activity compared to the saturated C2-C3 bond found in flavanones. nih.govbohrium.comresearchgate.net

C4-Keto Group : The carbonyl group at the C4 position is a key feature for many biological activities. mdpi.com The combination of the C4-keto group with the C2-C3 double bond is particularly important for antioxidant activity. mdpi.com

C3-Hydroxyl Group : The presence of a hydroxyl group at the C3 position, as seen in flavonols, also contributes significantly to the antioxidant capacity and other biological effects. mdpi.com

Comparative Analysis of Dimeric vs. Monomeric Flavonoid Activities

Dimerization can lead to enhanced biological activities compared to the corresponding monomeric flavonoids. researchgate.netnih.gov This enhancement is attributed to the unique three-dimensional structure and the increased number of functional groups, such as hydroxyls. researchgate.netmdpi.com

Enhanced Bioactivities : Dimeric flavonoids have shown reinforced hypolipidemic, antidiabetic, and neuroprotective activities. researchgate.net For example, a luteolin (B72000) dimer demonstrated significantly higher inhibitory activity against α-amylase and α-glucosidase than monomeric luteolin. researchgate.netnih.gov Similarly, the dimeric form of apigenin (B1666066) (agatisflavone) showed increased antiviral capacity. mdpi.com

Variable Effects : It is important to note that dimerization does not always result in increased activity. In one study, monomeric and dimeric flavonoids repressed NO production and TNF-alpha secretion, while a trimeric procyanidin enhanced these inflammatory markers. nih.gov

Antiparasitic and Antifungal Activity : Studies have shown that dimeric flavonoids can be more active against parasites and fungi than their monomeric counterparts. mdpi.com For instance, the monomeric form of liquiritigenin had no antiplasmodial activity, whereas its dimer did. mdpi.com

CompoundFormObserved Activity
LuteolinMonomerInhibits α-amylase and α-glucosidase
Luteolin DimerDimerRemarkably higher inhibition of α-amylase and α-glucosidase researchgate.netnih.gov
ApigeninMonomerAntiviral capacity
Agatisflavone (Apigenin Dimer)DimerIncreased antiviral capacity mdpi.com
LiquiritigeninMonomerNo antiplasmodial activity mdpi.com
Liquiritigenin DimerDimerShowed antiplasmodial activity mdpi.com

Stereochemical Considerations in Biological Activity and Enzyme Stereospecificity

Chirality, or the three-dimensional arrangement of atoms, plays a crucial role in the biological activity of many natural compounds, including biflavonoids. unimi.it The specific stereochemistry of a molecule can determine how it interacts with enzymes and receptors, which are often highly stereospecific.

Enantiomeric Differences : Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. For example, the (-)-enantiomer of a furoquinoline alkaloid showed approximately twice the antibacterial activity of its (+)-enantiomer. nih.gov Similarly, dextrorotary enantiomers of certain dihydrochalcones were found to be more effective antibacterial agents than their levorotary counterparts. nih.gov

Stereoselective Uptake and Binding : The differences in activity between stereoisomers can be due to stereoselective uptake by cells or differential binding to the target protein. unimi.it For instance, only the (5S, αS) isomers of 3-Br-acivicin displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a specific transport system. unimi.it Molecular modeling has also revealed that stereochemistry can affect how efficiently a molecule binds to and inactivates an enzyme. unimi.it

While specific stereochemical studies on [6,4''']biflavone are not detailed in the provided context, the principles of stereospecificity observed in other flavonoids and natural products suggest that the stereochemical configuration of biflavonoids is a critical factor in their biological function.

Q & A

Basic: How is [6,4''']Biflavone structurally characterized using spectroscopic techniques?

Methodological Answer:
Structural elucidation of this compound relies on 13C NMR spectroscopy to resolve its carbon skeleton and linkage positions. Key steps include:

  • Comparative analysis : Compare experimental 13C NMR chemical shifts with synthetic analogs (e.g., octamethylated biflavones) to confirm C-6 and C-8 bonding patterns.
  • Signal assignment : Assign peaks using DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence) spectra, focusing on carbons adjacent to hydroxyl groups (e.g., C-5, C-7).
  • Validation : Cross-reference with literature data for luteolin derivatives to identify dimerization patterns .

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